molecular formula C13H15N3S B5314089 2,3,6,7,8,9-hexahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine

2,3,6,7,8,9-hexahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine

Cat. No.: B5314089
M. Wt: 245.35 g/mol
InChI Key: HVQXVSIVUULKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,7,8,9-hexahydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine is a complex heterocyclic compound It features a fused ring system that includes a benzothiophene moiety, a pyrrolo ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,8,9-hexahydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine typically involves multi-step reactions. One common method includes the reaction of 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo benzothieno[2,3-d]pyrimidin-4(1H)-one with hydrazonoyl halides in ethanol in the presence of triethylamine . This reaction proceeds through nucleophilic addition and subsequent cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,8,9-hexahydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

2,3,6,7,8,9-hexahydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,3,6,7,8,9-hexahydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The exact molecular pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-thioxopyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substituents attached to the ring system.

    Tetrahydrobenzothieno derivatives: These compounds have a similar benzothiophene moiety but may have different functional groups or ring structures.

Uniqueness

2,3,6,7,8,9-hexahydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine is unique due to its fused ring system, which imparts specific chemical and physical properties

Properties

IUPAC Name

8-thia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c14-12-11-8-4-1-2-5-9(8)17-13(11)15-10-6-3-7-16(10)12/h14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQXVSIVUULKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C4CCCN4C3=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.